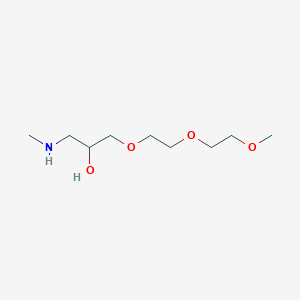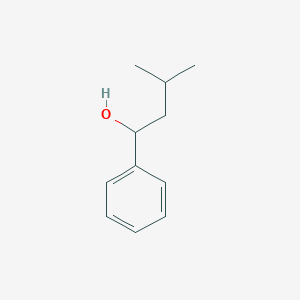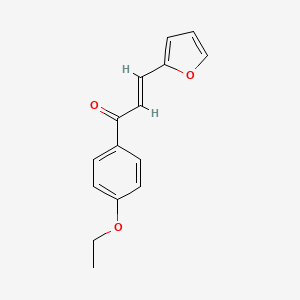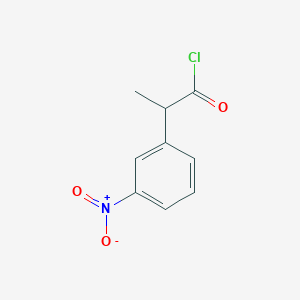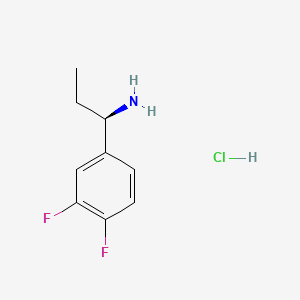
N'-Cyclopropyl-N,N-dimethylurea
Descripción general
Descripción
N’-Cyclopropyl-N,N-dimethylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea, where the hydrogen atoms are replaced by cyclopropyl and dimethyl groups
Mecanismo De Acción
Target of Action
The primary target of 3-cyclopropyl-1,1-dimethylurea, also known as N’-Cyclopropyl-N,N-dimethylurea, is photosystem II . Photosystem II is a key component of the photosynthetic process in plants, responsible for the initial stage of energy conversion, which involves the absorption of light and the splitting of water molecules.
Mode of Action
3-Cyclopropyl-1,1-dimethylurea acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness is influenced by its concentration in the environment .
Result of Action
The result of 3-cyclopropyl-1,1-dimethylurea’s action is a significant reduction in the plant’s photosynthetic activity. By inhibiting photosystem II, the compound effectively shuts down the plant’s ability to convert light energy into chemical energy, leading to a decrease in plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-cyclopropyl-1,1-dimethylurea. For instance, the compound was found to affect the behavior of Daphnia, a genus of small planktonic crustaceans, but at 3–10-fold higher concentrations than found in the environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Cyclopropyl-N,N-dimethylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with dimethylcarbamoyl chloride under anhydrous conditions. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the reaction of cyclopropyl isocyanate with dimethylamine. This reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after solvent evaporation and recrystallization.
Industrial Production Methods
Industrial production of N’-Cyclopropyl-N,N-dimethylurea often involves the use of large-scale reactors and continuous flow systems. The process typically includes the reaction of cyclopropylamine with dimethylcarbamoyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation and crystallization to obtain high-purity N’-Cyclopropyl-N,N-dimethylurea.
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyclopropyl-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: N’-Cyclopropyl-N,N-dimethylurea can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted urea compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted urea compounds with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
N’-Cyclopropyl-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylurea: A simpler derivative of urea with two methyl groups.
Cyclopropylurea: A compound with a cyclopropyl group attached to the urea moiety.
N,N-Diethylurea: A derivative of urea with two ethyl groups.
Uniqueness
N’-Cyclopropyl-N,N-dimethylurea is unique due to the presence of both cyclopropyl and dimethyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent.
Propiedades
IUPAC Name |
3-cyclopropyl-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(9)7-5-3-4-5/h5H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXSDLAJBBUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


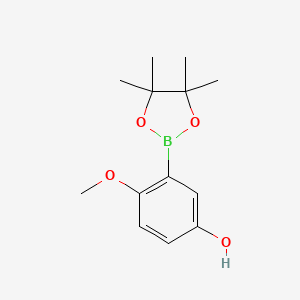
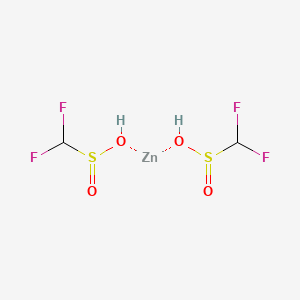
![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)
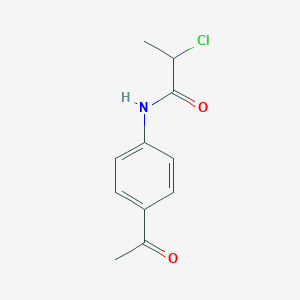
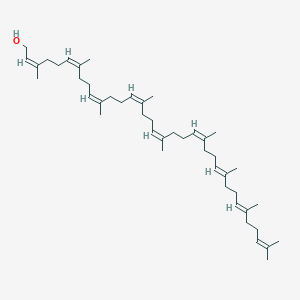
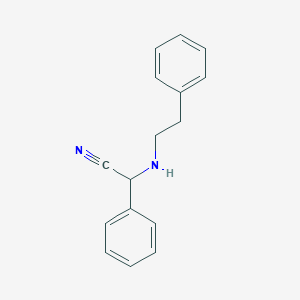
![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
